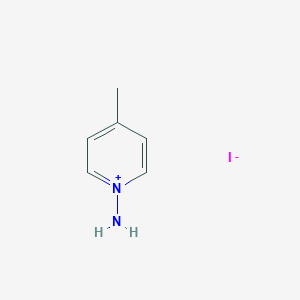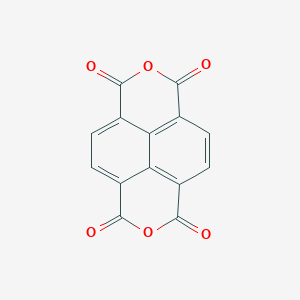
3-(4-Methoxyphenyl)-2,2-dimethylpropanoic acid
Overview
Description
Cytidine-5’-Monophosphate, also known as 5’-cytidylic acid, is a nucleotide that serves as a monomer in RNA. It is an ester of phosphoric acid with the nucleoside cytidine. The compound consists of a phosphate group, the pentose sugar ribose, and the nucleobase cytosine . Cytidine-5’-Monophosphate plays a crucial role in various biological processes, including the synthesis of RNA and the regulation of cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The chemical synthesis of Cytidine-5’-Monophosphate involves the reaction between cytidine and a phosphating agent such as phosphorus oxychloride. This reaction is typically carried out at temperatures ranging from -15°C to -5°C under normal pressure. After the reaction reaches a conversion rate of over 85%, ice water is added to terminate the reaction. The mixture is then hydrolyzed at 0-5°C, followed by extraction with an alkyl halide. The organic phase is separated, distilled to recover the extracting agent and organic solvent, and the water phase is neutralized to pH 3-4. Cooling the solution results in the crystallization of Cytidine-5’-Monophosphate, which is then refined and dried .
Industrial Production Methods
Industrial production of Cytidine-5’-Monophosphate often employs biotechnological methods. For example, engineered strains of Escherichia coli have been developed to produce Cytidine-5’-Monophosphate efficiently. These strains are modified to enhance cytidine biosynthesis and to prevent the degradation of Cytidine-5’-Monophosphate. The yield of Cytidine-5’-Monophosphate can be significantly increased by optimizing the expression of key enzymes and blocking competing pathways .
Chemical Reactions Analysis
Types of Reactions
Cytidine-5’-Monophosphate undergoes various chemical reactions, including phosphorylation, hydrolysis, and enzymatic transformations. It can be phosphorylated to form cytidine diphosphate and cytidine triphosphate, which are essential for DNA and RNA biosynthesis .
Common Reagents and Conditions
Phosphorylation: This reaction typically involves the use of adenosine triphosphate (ATP) or guanosine triphosphate (GTP) as phosphate donors.
Major Products Formed
Cytidine Diphosphate (CDP): Formed by the phosphorylation of Cytidine-5’-Monophosphate.
Cytidine Triphosphate (CTP): Further phosphorylation of CDP leads to the formation of CTP, which is crucial for nucleic acid synthesis.
Scientific Research Applications
Mechanism of Action
Cytidine-5’-Monophosphate exerts its effects through various molecular pathways. It is phosphorylated by uridine-cytidine kinase to form cytidine diphosphate and cytidine triphosphate. These phosphorylated forms are involved in the synthesis of RNA and DNA. Cytidine-5’-Monophosphate also participates in cellular signaling pathways, influencing processes such as protein synthesis and cell growth .
Comparison with Similar Compounds
Similar Compounds
Deoxycytidine Monophosphate: Similar to Cytidine-5’-Monophosphate but lacks an oxygen atom on the ribose sugar.
Uridine Monophosphate: Another nucleotide that serves as a monomer in RNA.
Uniqueness
Cytidine-5’-Monophosphate is unique due to its specific role in RNA synthesis and its involvement in various metabolic pathways. Its ability to be phosphorylated to form cytidine diphosphate and cytidine triphosphate makes it essential for nucleic acid biosynthesis and cellular functions .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,11(13)14)8-9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDAEBWSGUNHIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate](/img/structure/B31514.png)












